4-Epidemeclocycline Hydrochloride
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Overview
Description
4-Epidemeclocycline Hydrochloride is a derivative of demeclocycline, belonging to the tetracycline class of antibiotics. It is known for its antibacterial properties and is used as a reference standard in pharmaceutical testing . The compound has a molecular formula of C21H21ClN2O8·HCl and a molecular weight of 501.31 .
Preparation Methods
The synthesis of 4-Epidemeclocycline Hydrochloride involves the chemical modification of demeclocycline. The process typically includes chlorination and subsequent purification steps to obtain the hydrochloride salt. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and advanced purification techniques .
Chemical Reactions Analysis
4-Epidemeclocycline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Common reagents such as halogens can be used to substitute specific atoms in the molecule, leading to the formation of new compounds.
Scientific Research Applications
4-Epidemeclocycline Hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reference standard for analytical development and method validation.
Biology: Studying its effects on bacterial growth and protein synthesis.
Medicine: Investigating its potential as an antibacterial agent and its role in treating various infections.
Industry: Used in the development and testing of new antibiotics and other pharmaceutical products
Mechanism of Action
The mechanism of action of 4-Epidemeclocycline Hydrochloride is similar to that of other tetracycline antibiotics. It inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl tRNA to the ribosome. This action impairs bacterial growth by inhibiting the production of essential proteins .
Comparison with Similar Compounds
4-Epidemeclocycline Hydrochloride is compared with other tetracycline derivatives such as:
Demeclocycline: Known for its use in treating bacterial infections and its slower excretion rate.
Chlortetracycline: Another tetracycline antibiotic with similar antibacterial properties.
Tetracycline: The parent compound of the tetracycline class, widely used for its broad-spectrum antibacterial activity
This compound stands out due to its specific chemical modifications, which may offer unique advantages in certain applications.
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVUSSHCBRCOL-MDIQSJHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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